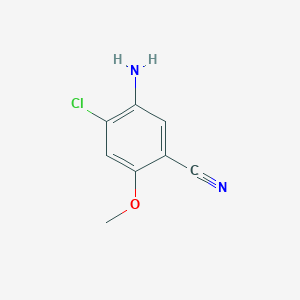

5-Amino-4-chloro-2-methoxybenzonitrile

説明

特性

分子式 |

C8H7ClN2O |

|---|---|

分子量 |

182.61 g/mol |

IUPAC名 |

5-amino-4-chloro-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-3-6(9)7(11)2-5(8)4-10/h2-3H,11H2,1H3 |

InChIキー |

FICPWORCUBCMKX-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1C#N)N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-methoxybenzonitrile typically involves the following steps:

Nitration: The starting material, 4-chloro-2-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

化学反応の分析

4. 科学研究における用途

化学:

有機合成における中間体: より複雑な有機分子の合成のための構成要素として用いられます。

配位化学における配位子: 金属錯体の形成における配位子として機能します。

生物学と医学:

医薬品研究: 抗菌剤または抗癌剤などの医薬品の合成における前駆体としての可能性が調査されています。

産業:

科学的研究の応用

Pharmaceutical Applications

5-Amino-4-chloro-2-methoxybenzonitrile has been investigated for its potential use in medicinal chemistry. Its structural features allow it to act as a precursor for synthesizing various bioactive compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from similar structures. For instance, a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles exhibited significant antiproliferative effects against human tumor cell lines, suggesting that derivatives of benzonitrile could also be explored for similar activities .

Antimicrobial Properties

Research indicates that compounds with amino and chloro substituents often display antimicrobial properties. The effectiveness of this compound as an antimicrobial agent is an area worth exploring, particularly against resistant bacterial strains.

Dye Manufacturing

The compound is also relevant in the dye industry due to its ability to form stable colorants. It can be used as an intermediate in the synthesis of various dyes.

Hair Dyes

This compound has been noted for its application in hair dye formulations. Its derivatives are known to provide vibrant colors with good stability and low skin irritability, making them suitable for cosmetic applications .

Textile Dyes

The compound's chemical structure allows it to interact effectively with textile fibers, leading to the development of dyes that are both colorfast and environmentally friendly.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules.

Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its reactivity under different conditions can lead to the formation of diverse heterocyclic structures.

Coupling Reactions

It can participate in coupling reactions, where it acts as a coupling partner in the formation of more complex organic molecules, which are essential in drug discovery and development.

Case Studies

作用機序

5-アミノ-4-クロロ-2-メトキシベンゾニトリルの作用機序は、その特定の用途によって異なります。医薬品研究では、酵素や受容体などの生体標的に作用し、その活性を調節する場合があります。アミノ基とクロロ基は、化合物のこれらの標的への結合親和性と特異性に影響を与える可能性があります。 メトキシ基は、化合物の溶解性と膜透過性に影響を与え、生体利用性を高める可能性があります .

類似化合物との比較

Table 1: Key Properties of 5-Amino-4-chloro-2-methoxybenzonitrile and Analogues

Positional Isomerism: Methoxy and Amino Group Orientation

The positional isomer 2-Amino-4-chloro-5-methoxybenzonitrile (CAS: 1824059-40-6) shares the same molecular formula as the target compound but differs in substituent placement. The methoxy group at position 5 (vs.

Functional Group Modifications: Hydroxy vs. Methoxy

5-Bromo-2-hydroxybenzonitrile () replaces the methoxy group with a hydroxyl (-OH) and substitutes chlorine with bromine. The hydroxyl group participates in strong hydrogen bonding (O–H⋯N distance: ~2.8 Å), creating a crystalline network absent in methoxy-containing analogues. This property enhances solubility in polar solvents and influences its utility in solid-state pharmaceutical formulations .

Substituent Bulk and Lipophilicity

The benzyloxy group in 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (CAS: 192869-57-1) increases molecular weight (254.28 g/mol) and lipophilicity (LogP unlisted but likely >3). This compound’s solubility in chloroform and DMSO suggests applications in hydrophobic reaction environments, such as Suzuki-Miyaura couplings .

Methyl vs. Methoxy: Electronic Effects

5-Amino-4-chloro-2-methylbenzonitrile (CAS: 1173434-90-6) substitutes methoxy with a methyl (-CH₃) group. The methyl group is electron-donating but less polar than methoxy, reducing solubility in polar solvents. This difference may direct its use in reactions requiring non-polar intermediates .

生物活性

5-Amino-4-chloro-2-methoxybenzonitrile (CAS No. 2090998-18-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClN₂O |

| Molecular Weight | 172.60 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 348.8 ± 37.0 °C |

| Melting Point | Not specified |

Synthesis Methods

The synthesis of this compound typically involves several steps, including the introduction of the amino and chloro groups onto a methoxybenzonitrile framework. Common methods include:

- Nitration and Reduction : Starting from a suitable benzonitrile derivative, nitration followed by reduction can yield the desired amino compound.

- Substitution Reactions : Utilizing chlorinated precursors allows for selective substitution to introduce the amino group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular function.

- Modulation of Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis, making it a candidate for cancer research.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. For instance, docking studies have shown potential binding affinity to tubulin, suggesting it could act as a microtubule inhibitor similar to established anticancer agents .

- Antimicrobial Properties : Some investigations have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

- Study on Anticancer Effects : A study evaluated the anticancer efficacy of various derivatives, including this compound, against multiple cancer cell lines using National Cancer Institute protocols. The results indicated significant cytotoxicity in specific lines, warranting further investigation into its mechanism and therapeutic potential .

- Antimicrobial Testing : Another research effort focused on the antibacterial properties of the compound, revealing effective inhibition against common pathogens with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for 5-Amino-4-chloro-2-methoxybenzonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common synthetic approach involves halogen substitution on a pre-functionalized benzonitrile scaffold. For example, substituting a chlorine atom in 4-chloro-2-methoxybenzonitrile with an amino group via ammonolysis under controlled conditions. Key variables include:

- Catalyst selection : Use transition metal catalysts (e.g., CuI) to enhance substitution efficiency .

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but require careful monitoring to avoid decomposition.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound, and what are their detection limits?

Methodological Answer:

| Method | Detection Limit (µg/mL) | Application | Key Parameters |

|---|---|---|---|

| HPLC | 0.5 | Purity assessment, impurity profiling | C18 column, UV detection at 254 nm |

| GC-MS | 1.0 | Volatile byproduct identification | Electron ionization (70 eV), He carrier gas |

| FT-IR | N/A | Functional group verification | KBr pellet, 4000–400 cm⁻¹ range |

For quantification, combine HPLC with a calibration curve using a certified reference standard.

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

- Storage conditions : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C .

- Compatibility : Avoid contact with strong oxidizers (e.g., peroxides) or moisture to prevent hydrolysis of the nitrile group .

- Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., hydrolysis to carboxylic acid derivatives).

Advanced Research Questions

Q. How do electronic effects of substituents (amino, chloro, methoxy) influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Amino group (-NH₂) : Acts as an electron-donating group via resonance, activating the aromatic ring for electrophilic attack. However, steric hindrance may reduce accessibility to the para-chloro position .

- Chloro group (-Cl) : Electron-withdrawing effect directs nucleophilic substitution to the meta position relative to the methoxy group.

- Methoxy group (-OCH₃) : Ortho/para-directing but deactivates the ring slightly due to lone pair donation into the ring.

Experimental validation : Use DFT calculations to map electron density distribution and correlate with observed reaction sites .

Q. What strategies can resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

Methodological Answer:

- Solubility discrepancies : Compare solvent polarity (logP) and temperature effects. For example, solubility in DMSO increases at 40°C but decreases in aqueous buffers .

- Stability variations : Replicate conflicting studies under standardized conditions (pH 7.4 buffer, 25°C) and monitor degradation via LC-MS.

- Data harmonization : Cross-validate using orthogonal methods (e.g., NMR for structural confirmation, DSC for thermal stability) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The chloro group’s electronegativity enhances binding affinity to hydrophobic pockets .

- QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values from enzyme inhibition assays.

- Case study : A derivative with a trifluoromethyl group showed 10-fold higher activity due to improved lipophilicity (logP = 2.8 vs. 1.5 for the parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。